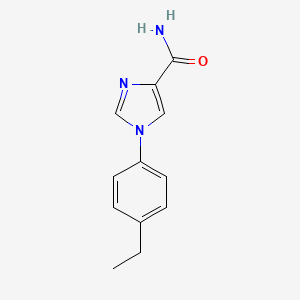
1-(4-Ethylphenyl)-1H-imidazole-4-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4-Ethylphenyl)-1H-imidazole-4-carboxamide is a chemical compound with a unique structure that includes an imidazole ring substituted with a 4-ethylphenyl group and a carboxamide group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Ethylphenyl)-1H-imidazole-4-carboxamide typically involves the reaction of 4-ethylphenylamine with imidazole-4-carboxylic acid. The reaction is carried out under controlled conditions, often using a dehydrating agent such as thionyl chloride or phosphorus oxychloride to facilitate the formation of the carboxamide bond. The reaction mixture is usually heated to reflux, and the product is purified by recrystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The process may also include steps for the recovery and recycling of solvents and reagents to minimize waste and reduce production costs.
Analyse Chemischer Reaktionen
Types of Reactions
1-(4-Ethylphenyl)-1H-imidazole-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The ethyl group can be oxidized to form a carboxylic acid derivative.
Reduction: The carboxamide group can be reduced to an amine.
Substitution: The imidazole ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic substitution reactions often require catalysts such as iron(III) chloride (FeCl3) or aluminum chloride (AlCl3).
Major Products Formed
Oxidation: 4-Ethylbenzoic acid derivatives.
Reduction: 1-(4-Ethylphenyl)-1H-imidazole-4-amine.
Substitution: Various substituted imidazole derivatives, depending on the electrophile used.
Wissenschaftliche Forschungsanwendungen
1-(4-Ethylphenyl)-1H-imidazole-4-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and antimicrobial properties.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 1-(4-Ethylphenyl)-1H-imidazole-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity, or it may interact with a receptor, modulating its signaling pathways. The exact mechanism depends on the specific application and target.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1-(4-Methylphenyl)-1H-imidazole-4-carboxamide
- 1-(4-Chlorophenyl)-1H-imidazole-4-carboxamide
- 1-(4-Bromophenyl)-1H-imidazole-4-carboxamide
Uniqueness
1-(4-Ethylphenyl)-1H-imidazole-4-carboxamide is unique due to the presence of the ethyl group, which can influence its chemical reactivity and biological activity. Compared to similar compounds with different substituents, the ethyl group may enhance the compound’s lipophilicity, affecting its solubility and interaction with biological membranes.
Eigenschaften
Molekularformel |
C12H13N3O |
|---|---|
Molekulargewicht |
215.25 g/mol |
IUPAC-Name |
1-(4-ethylphenyl)imidazole-4-carboxamide |
InChI |
InChI=1S/C12H13N3O/c1-2-9-3-5-10(6-4-9)15-7-11(12(13)16)14-8-15/h3-8H,2H2,1H3,(H2,13,16) |
InChI-Schlüssel |
LAEYBZGPCVZEDV-UHFFFAOYSA-N |
Kanonische SMILES |
CCC1=CC=C(C=C1)N2C=C(N=C2)C(=O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![7-Hydroxyhexahydrofuro[3,4-C]pyridin-3(1H)-one](/img/structure/B11801127.png)


![4,5,6,7-Tetrahydrofuro[3,2-c]pyridine-2-carboxylic acid](/img/structure/B11801146.png)
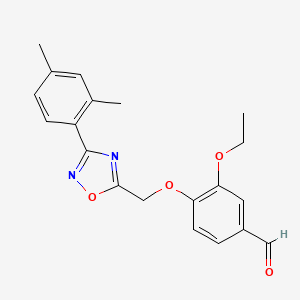
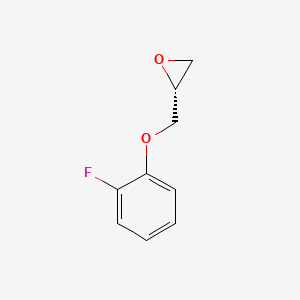



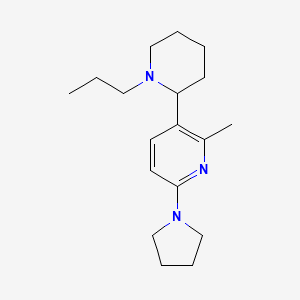
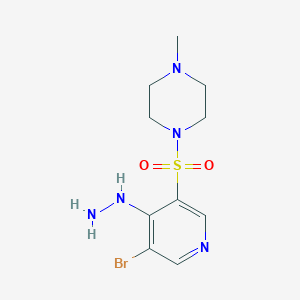


![2-(3-Iodophenyl)benzo[d]oxazole-5-carbonitrile](/img/structure/B11801202.png)
